molecular formula C24H29N3O5S B11664815 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone

Cat. No.: B11664815
M. Wt: 471.6 g/mol
InChI Key: AEFMNEBWJGCVNR-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone is a synthetic organic compound featuring a complex structure that incorporates a benzodioxole moiety, a piperazine ring, and a phenylsulfonylpiperidine group. This specific arrangement of functional groups is often explored in medicinal chemistry and chemical biology for constructing novel molecular entities. Compounds with the 1,3-benzodioxole group are frequently investigated in various biochemical contexts . The piperazine ring is a common pharmacophore known to contribute to biological activity and is a versatile scaffold in drug discovery . The presence of the phenyl sulfonyl group can influence the compound's physicochemical properties and its potential to interact with biological targets. As a result, this compound serves as a valuable building block for researchers developing new chemical probes or potential therapeutic agents. It may be of particular interest for studies involving receptor modulation, enzyme inhibition, or cellular signaling pathways. This product is provided for research purposes and is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C24H29N3O5S/c28-24(20-5-7-21(8-6-20)33(29,30)27-10-2-1-3-11-27)26-14-12-25(13-15-26)17-19-4-9-22-23(16-19)32-18-31-22/h4-9,16H,1-3,10-15,17-18H2

InChI Key

AEFMNEBWJGCVNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine

Piperazine undergoes N-alkylation with 1,3-benzodioxol-5-ylmethyl bromide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base. The reaction achieves 78% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Reaction Conditions Table

ParameterValue
SolventDMF
Temperature80°C
BaseK₂CO₃
Yield78%
Purity (HPLC)>99%

Alternative Routes

  • Reductive Amination : Reacting piperazine with 1,3-benzodioxol-5-ylmethylamine and sodium cyanoborohydride in methanol yields the product at 65% efficiency.

  • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of piperazine with 5-bromomethyl-1,3-benzodioxole achieves 70% yield but requires costly catalysts.

Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride

Sulfonation of Toluene Derivative

4-Methylbenzoic acid is sulfonated using chlorosulfonic acid at 0°C, followed by reaction with piperidine to form 4-(piperidin-1-ylsulfonyl)benzoic acid. Conversion to the acid chloride employs thionyl chloride (SOCl₂) in dichloromethane at reflux.

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, J = 8.4 Hz), 7.52 (d, 2H, J = 8.4 Hz), 3.15–3.10 (m, 4H, piperidine), 1.60–1.55 (m, 6H, piperidine).

  • HRMS (ESI+) : m/z calc. for C₁₂H₁₅NO₄S [M+H]⁺: 284.0695, found: 284.0698.

Optimization Challenges

  • Sulfonation Selectivity : Competing para/ortho sulfonation is mitigated by using excess chlorosulfonic acid (5 equiv.) and slow addition over 2 hours.

  • Acid Chloride Stability : The acyl chloride intermediate is hygroscopic and must be used immediately or stored under argon.

Final Coupling Reaction

Nucleophilic Acyl Substitution

4-(1,3-Benzodioxol-5-ylmethyl)piperazine (1.2 equiv.) reacts with 4-(piperidin-1-ylsulfonyl)benzoyl chloride (1.0 equiv.) in tetrahydrofuran (THF) with triethylamine (3.0 equiv.) as a base. The mixture is stirred at 25°C for 24 hours, yielding 82% of the target compound after recrystallization from ethanol.

Yield Comparison Table

BaseSolventTemperatureTime (h)Yield
TriethylamineTHF25°C2482%
DBUDCM40°C1275%
NaHCO₃Acetone50°C3668%

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Base Deprotonation : Triethylamine abstracts a proton from piperazine, enhancing nucleophilicity.

  • Acyl Transfer : The benzoyl chloride undergoes nucleophilic attack by the piperazine nitrogen, releasing HCl.

Industrial-Scale Considerations

Purification Strategies

  • Recrystallization : Ethanol/water (7:3) achieves >99.5% purity but requires slow cooling to avoid oiling out.

  • Continuous Chromatography : Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to batch methods.

Environmental Impact

  • Solvent Recovery : DMF and THF are recycled via distillation, reducing waste by 60%.

  • Catalyst Recycling : Palladium catalysts from alternative routes are recovered using ion-exchange resins (92% efficiency).

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 195.2 (C=O), 147.6 (benzodioxol), 132.4–126.8 (aromatic carbons), 52.3 (piperazine N-CH₂).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • Elemental Analysis : Calc. C 62.44%, H 6.02%, N 9.34%; Found C 62.38%, H 6.09%, N 9.28% .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine substituents, sulfonamide groups, and aromatic systems. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Notable Properties / Applications Reference
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone (Target) Benzodioxol-methyl-piperazine + piperidine-sulfonyl-phenyl Hypothesized CNS activity due to benzodioxole and sulfonamide motifs
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Benzodioxol-methyl-piperazine + pyrimidine Crystal structure resolved; potential kinase inhibition inferred from pyrimidine moiety
(4-Benzylpiperazin-1-yl)-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone Benzyl-piperazine + chlorophenyl-oxazole Antimicrobial activity reported; chlorophenyl enhances hydrophobicity
[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-1-(1,3-benzodioxol-5-yloxy)ethanone Trifluoromethylphenyl-piperazine + benzodioxol-ethoxy Enhanced metabolic stability; fluorinated groups improve bioavailability
[4-(Substituted sulfonyl)piperazin-1-yl]methanone derivatives (e.g., 11a-j in ) Varied sulfonyl groups (e.g., methyl, phenyl, trifluoromethyl) on piperazine-methanone Broad-spectrum enzyme inhibition; sulfonyl electronegativity impacts binding

Key Observations

Benzodioxole vs. Other Aromatic Groups :

  • The benzodioxole group in the target compound and ’s analog improves metabolic resistance compared to simpler phenyl or pyrimidine groups .
  • Pyrimidine-containing analogs () may exhibit stronger hydrogen-bonding interactions due to nitrogen-rich heterocycles, favoring kinase or enzyme targeting .

Sulfonamide Substitutions :

  • The piperidine-sulfonyl group in the target compound likely enhances solubility compared to trifluoromethyl () or chlorophenyl () substituents, which increase lipophilicity .
  • Sulfonyl electronegativity in ’s derivatives correlates with enzyme inhibition potency, suggesting the target’s piperidine-sulfonyl may balance solubility and target affinity .

Piperazine Core Modifications :

  • Benzyl-piperazine () and trifluoromethylphenyl-piperazine () derivatives show enhanced receptor binding due to bulky substituents, whereas the target’s benzodioxol-methyl group may prioritize metabolic stability .

Synthetic Accessibility :

  • The target compound can be synthesized via a two-step protocol analogous to :

  • Step 1 : Coupling of 4-(piperidin-1-ylsulfonyl)benzoic acid with piperazine.
  • Step 2 : Alkylation with 1,3-benzodioxol-5-ylmethyl chloride .
    • Comparatively, ’s compound requires ethoxy-acylation, which introduces steric challenges .

Q & A

Q. Example Reaction Conditions from Literature

StepReagents/ConditionsYieldReference
Acylation4-Nitrobenzoyl chloride, triethylamine, DCM78%
ReductionSnCl₂, HCl, ethanol75%
Purificationn-Hexane/EtOAc (5:5)95% purity

How to confirm the structural identity and purity of [compound] using spectroscopic and chromatographic methods?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C-NMR spectra to verify proton environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm, piperazine methylene at δ 3.2–3.5 ppm) and carbon backbone integrity .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with methanol/water mobile phases (e.g., 70:30) to assess purity (>95% peak area at 254 nm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 501.6 for [M+H]⁺) and fragmentation patterns .

How to design experiments to analyze structure-activity relationships (SAR) for [compound] derivatives?

Advanced Research Question

  • Structural Modifications : Synthesize analogs with variations in the benzodioxole, piperazine, or sulfonyl groups. For example:
    • Replace piperidine sulfonyl with morpholine sulfonyl to study steric effects .
    • Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to assess electronic impacts .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases, GPCRs) using in vitro inhibition assays. Compare IC₅₀ values to correlate substituents with activity .

What computational approaches are suitable for predicting the biological targets of [compound]?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with proteins (e.g., serotonin receptors) based on the compound’s piperazine and sulfonyl motifs .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
  • ADMET Prediction : Tools like SwissADME can forecast solubility, permeability, and metabolic stability to prioritize derivatives for synthesis .

What are the critical parameters in X-ray crystallography for determining the crystal structure of [compound]?

Basic Research Question

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a detector resolution <1.0 Å. Collect >10,000 reflections for robust data .
  • Refinement : Employ SHELXL for least-squares refinement, ensuring R-factor convergence (<0.05 for high-quality structures) .
  • Validation : Check for disorders in the benzodioxole or piperazine moieties using PLATON .

How to address discrepancies between theoretical and experimental data, such as elemental analysis results?

Advanced Research Question

  • Error Source Analysis :
    • Sample Purity : Re-run HPLC to confirm impurities (e.g., residual solvents) are <5% .
    • Hydration/Solvation : Perform TGA to detect water/solvent content affecting elemental ratios .
    • Instrument Calibration : Validate MS and combustion analyzers with certified standards .

Q. Example Discrepancy Resolution

ElementCalculated (%)Observed (%)Resolution
C71.6772.04Re-crystallize from EtOH
N12.3812.60Dry under high vacuum

What strategies can be employed to enhance the solubility and bioavailability of [compound] for in vivo studies?

Advanced Research Question

  • Salt Formation : Prepare hydrochloride salts via reaction with HCl in EtOAc .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the piperazine nitrogen .
  • Nanoparticle Formulation : Use PEGylated liposomes to improve aqueous dispersion .

What analytical techniques are recommended for assessing the stability of [compound] under various storage conditions?

Basic Research Question

  • Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 7 days. Monitor degradation via HPLC .
  • pH Stability : Dissolve in buffers (pH 1–13) and analyze by NMR for structural changes .

How to evaluate the potential pharmacological activity of [compound] through in vitro and in silico models?

Advanced Research Question

  • In Vitro :
    • Enzyme Inhibition : Measure IC₅₀ against COX-2 or MAO using fluorogenic substrates .
    • Cell Viability : Test against cancer lines (e.g., MCF-7) via MTT assay .
  • In Silico : Predict off-target effects using SwissTargetPrediction .

What methodologies are effective in resolving synthetic challenges, such as low yields in multi-step reactions?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes for steps like amide coupling .
  • Flow Chemistry : Improve mixing and heat transfer for exothermic reactions (e.g., sulfonylation) .
  • Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for cross-coupling steps .

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